molecular formula C13H20ClN B1461402 [2-(4-Chlorophenyl)ethyl](pentan-2-yl)amine CAS No. 1040046-28-3

[2-(4-Chlorophenyl)ethyl](pentan-2-yl)amine

Cat. No. B1461402
M. Wt: 225.76 g/mol
InChI Key: RKYCDNAZFJYVNU-UHFFFAOYSA-N
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Description

“2-(4-Chlorophenyl)ethylamine” is an organic compound that belongs to the class of amines. It has a molecular formula of C13H20ClN . The compound consists of a pentan-2-yl group (a five-carbon chain with a methyl group on the second carbon) attached to an ethylamine group that is substituted with a 4-chlorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenyl ring substituted with a chlorine atom at the 4-position, an ethyl group, and a pentan-2-yl group attached to the nitrogen atom of the amine .


Chemical Reactions Analysis

As an amine, this compound would be expected to undergo typical amine reactions, such as alkylation, acylation, and reactions with acids to form amine salts . The presence of the chlorine atom on the phenyl ring could also make the compound susceptible to nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. As an amine, it would be expected to have basic properties . The presence of the chlorine atom could increase the compound’s reactivity .

Safety And Hazards

The safety and hazards of this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications of this compound would depend on its specific biological activities. It could potentially be of interest in the development of new pharmaceuticals or agrochemicals, given the wide range of biological activities exhibited by amines .

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]pentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN/c1-3-4-11(2)15-10-9-12-5-7-13(14)8-6-12/h5-8,11,15H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYCDNAZFJYVNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NCCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Chlorophenyl)ethyl](pentan-2-yl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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